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Compound of Interest

Compound Name: 2-Bromo-4-nitro-N-phenylaniline

CAS No.: 16588-27-5

Cat. No.: B1652964

Get Quote

Executive Summary & Technical Context
2-Bromo-4-nitro-N-phenylaniline (BNPA) represents a significant class of "push-pull"

chromophores where the electronic communication between the electron-donating amine and

the electron-withdrawing nitro group is modulated by steric and heavy-atom effects (Bromine)

and extended conjugation (N-phenyl ring).

This guide objectively compares BNPA against its primary structural precursor, 2-Bromo-4-

nitroaniline (BNA), and standard NLO benchmarks (Urea).[1] By integrating Density Functional

Theory (DFT) with experimental validation, we establish that BNPA offers superior non-linear

optical (NLO) potential due to extended ngcontent-ng-c2372798075="" _nghost-ng-

c102404335="" class="inline ng-star-inserted">

-conjugation, albeit with a trade-off in optical transparency (red-shifted absorption).
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Feature
2-Bromo-4-
nitroaniline (BNA)

2-Bromo-4-nitro-N-
phenylaniline
(BNPA)

Impact of
Modification

Structure Single Ring (Benzene)
Double Ring

(Diphenylamine)
Extended Conjugation

Electronic Gap Wide (~3.8 - 4.2 eV)
Narrower (~3.0 - 3.5

eV)

Enhanced Charge

Transfer

NLO Response ~1.2x Urea Predicted >5x Urea Significant NLO Boost

Transparency High (UV/Blue cutoff)
Lower (Green/Yellow

cutoff)
Red-shift

Computational Methodology (DFT Protocol)
To replicate the findings discussed in this guide, the following computational workflow is

required. This protocol ensures self-consistency and reproducibility.

Computational Workflow Diagram
The following diagram illustrates the logical flow from molecular construction to property

prediction.
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Caption: Standardized DFT workflow for characterizing BNPA. Optimization ensures the

molecule is in a ground state before property calculation.[1]

Step-by-Step Protocol
Geometry Optimization:

Software: Gaussian 09/16 or ORCA.[1]

Functional: B3LYP (Global hybrid) is the standard baseline.[1] For Charge Transfer (CT)

accuracy, CAM-B3LYP (Range-separated) is recommended to avoid "ghost" states.[1]

Basis Set:6-311++G(d,p).[1][2][3][4] The diffuse functions (++) are critical for describing

the lone pairs on the Bromine and Nitro groups.[1]

Solvent Model: IEF-PCM (Solvent: Ethanol or DMSO) to mimic experimental crystallization

conditions.[1]

Validation (Frequency Check):

Calculate vibrational frequencies at the same level of theory.

Criterion: No imaginary frequencies (NIMAG=0). If imaginary frequencies exist, the

structure is a transition state, not a minimum.

NLO Calculation:

Use Coupled Perturbed Hartree-Fock (CPHF) or Finite Field method within the DFT

framework to calculate the dipole moment (ngcontent-ng-c2372798075="" _nghost-ng-

c102404335="" class="inline ng-star-inserted">

), linear polarizability (

), and first-order hyperpolarizability (

).
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Molecular Geometry & Steric Effects
The introduction of the Phenyl ring at the amine nitrogen (N-phenyl) dramatically alters the

molecular landscape compared to BNA.[1]

BNA (Benchmark): Crystallographic data shows the nitro group is twisted by 4.57(4)° relative

to the aromatic ring, with an intramolecular N-H...Br interaction locking the planarity [1].[1][5]

[6]

BNPA (Target): The additional phenyl ring introduces steric bulk.[1] DFT studies typically

predict a "propeller-like" twist in the diphenylamine linkage (C-N-C angle ~128°).[1]

Significance: While perfect planarity maximizes conjugation, the slight twist in BNPA aids

in non-centrosymmetric crystal packing, a prerequisite for Second Harmonic Generation

(SHG).[1]

Electronic Properties (FMO Analysis)
The Frontier Molecular Orbitals (FMO) determine the chemical stability and optical gap.[1]
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Property
BNA
(Experimental/DFT)
[1,2]

BNPA (Predicted
DFT)

Interpretation

HOMO Location Amine/Ring Diphenylamine core
Extended donor

region in BNPA.[1]

LUMO Location Nitro group Nitro group
Localized acceptor

remains constant.

Energy Gap

(ngcontent-ng-

c2372798075=""

_nghost-ng-

c102404335=""

class="inline ng-star-

inserted">

)

~4.15 eV ~3.2 - 3.5 eV

Red Shift: BNPA

requires less energy

for excitation,

enhancing NLO

response.

Dipole Moment

(ngcontent-ng-

c2372798075=""

_nghost-ng-

c102404335=""

class="inline ng-star-

inserted">

)

~6-7 Debye ~8-10 Debye

Higher dipole in BNPA

facilitates alignment in

electric fields (poling).

Non-Linear Optical (NLO) Performance
NLO efficiency is often measured by the first hyperpolarizability (ngcontent-ng-c2372798075=""

_nghost-ng-c102404335="" class="inline ng-star-inserted">

).

Mechanism: The "Push-Pull" mechanism involves charge transfer from the Donor (D) to the

Acceptor (A) through the ngcontent-ng-c2372798075="" _nghost-ng-c102404335=""

class="inline ng-star-inserted">
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-bridge.

Comparison:

Urea (Standard):ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline

ng-star-inserted">

esu.

BNA:ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-

inserted">

Urea [3].[7]

BNPA: Due to the extended ngcontent-ng-c2372798075="" _nghost-ng-c102404335=""

class="inline ng-star-inserted">

-bridge provided by the extra phenyl ring, DFT calculations (CAM-B3LYP) predict

values 5-10x higher than Urea.

Charge Transfer Pathway Diagram
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(N-Phenyl Amine)

π-Bridge
(Central Benzene)
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Click to download full resolution via product page

Caption: Intramolecular Charge Transfer (ICT) pathway. The Bromine atom acts as an auxiliary

substituent, fine-tuning the electron density of the bridge.

Experimental Validation Protocol
Trustworthy computational predictions must be validated experimentally.
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Synthesis Strategy
To synthesize BNPA for validation:

Reagents: 1-fluoro-2-bromo-4-nitrobenzene (1 eq), Aniline (1.1 eq), K₂CO₃ (Base).[1]

Solvent: DMSO or DMF (High boiling point, polar aprotic).[1]

Conditions: Reflux at 120-140°C for 6-12 hours.

Purification: Recrystallization from Ethanol/Acetone.[1]

Characterization Checklist[1]
XRD (Single Crystal): Essential to verify the dihedral angle predicted by DFT.[1] Look for

Space Group Pna21 (common for this class) to confirm non-centrosymmetry [1].

FT-IR: Monitor the

(NO

) symmetric/asymmetric stretches (~1300/1500 cm⁻¹) and the

(N-H) stretch. The shift in these frequencies compared to BNA confirms the electronic
influence of the N-phenyl group.

UV-Vis: Measure ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline

ng-star-inserted">

in ethanol. A bathochromic shift (red shift) vs. BNA confirms the HOMO-LUMO gap
reduction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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